molecular formula C11H11N5O3 B5636535 2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

Cat. No. B5636535
M. Wt: 261.24 g/mol
InChI Key: CQJMDTONYIEORK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolo[1,2-d][1,2,4]triazine derivatives often involves cyclization reactions and rearrangements of precursors containing the necessary functional groups for the formation of the heterocyclic core. Specific methods for the synthesis of the requested compound were not directly found, but related syntheses involve cyclization of N-carbethoxyhydrazide of pyrrole-carboxylic acid or rearrangement of pyrrolyl-2 oxadiazolone derivatives (Lancelot et al., 1981).

Molecular Structure Analysis

Molecular structure determination of such compounds typically involves X-ray crystallography, spectroscopic methods (IR, NMR), and computational chemistry techniques (DFT, HF). For example, a related compound's molecular structure was determined using single-crystal X-ray diffraction and FT-IR spectroscopy, alongside theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving such compounds can include methylation reactions, which lead to mixtures of O-methylated and N-methylated derivatives, separable by gas chromatography, with structures confirmed by IR and 1H NMR spectra (Lancelot et al., 1981).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. For instance, the crystal structure of a related compound revealed significant interactions within the crystal that could influence its physical properties (Gumus et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are determined through experimental and theoretical studies. For example, molecular electrostatic potential (MEP) maps and frontier molecular orbitals analysis can provide insights into the reactivity of these compounds (Gumus et al., 2018).

Future Directions

The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the known activities of other oxadiazole-containing compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

2-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolo[1,2-d][1,2,4]triazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-18-6-10-13-9(14-19-10)5-16-11(17)8-3-2-4-15(8)7-12-16/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJMDTONYIEORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)CN2C(=O)C3=CC=CN3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

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